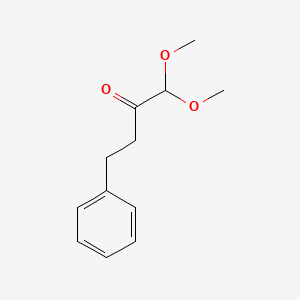
1,1-Dimethoxy-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-4-phenylbutan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of two methoxy groups and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the acetalization of 4-phenylbutan-2-one with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction proceeds as follows:
Preparation of 4-phenylbutan-2-one: This can be achieved through the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of aluminum chloride.
Acetalization: The 4-phenylbutan-2-one is then reacted with methanol and concentrated sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction rates. The use of CSTR helps in avoiding heat accumulation and improving the safety and quality of the product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products
Oxidation: 4-phenylbutanoic acid or 4-phenylbutanone.
Reduction: 1,1-dimethoxy-4-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxy-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-4-phenylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-2-phenylpropane: Similar structure but with a propane backbone.
4-Phenylbutan-2-one: Lacks the methoxy groups.
1,1-Dimethoxy-4-phenylbutanol: The reduced form of 1,1-dimethoxy-4-phenylbutan-2-one.
Uniqueness
This compound is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
6956-46-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,1-dimethoxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
YUJCSDHAKBLSAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




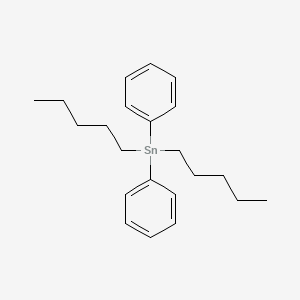
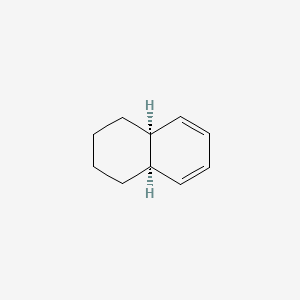
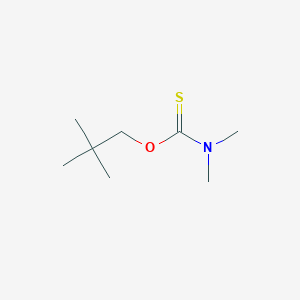
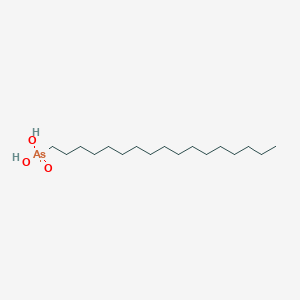

![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

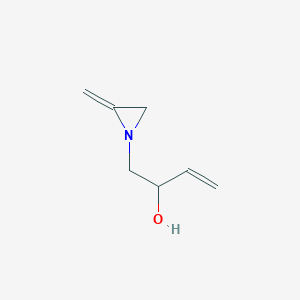
![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
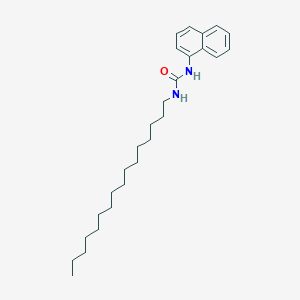
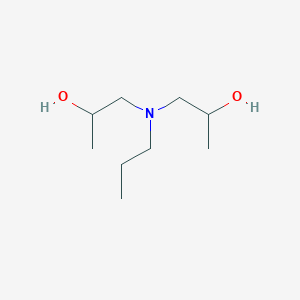
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
